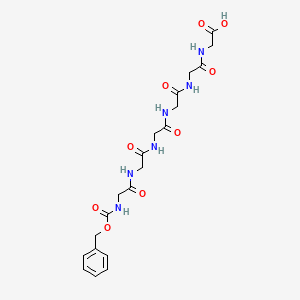

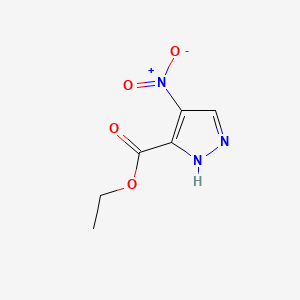

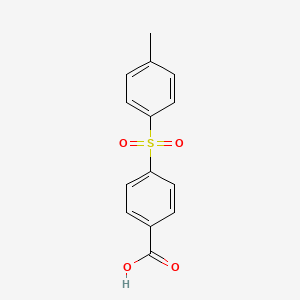

![molecular formula C9H6F6O B1347294 2,2,2-三氟-1-[3-(三氟甲基)苯基]乙醇 CAS No. 721-36-8](/img/structure/B1347294.png)

2,2,2-三氟-1-[3-(三氟甲基)苯基]乙醇

描述

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol, also known as TFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a colorless liquid that is commonly used as a solvent in organic chemistry experiments. TFPE has several unique properties that make it an attractive option for use in scientific research, including its high boiling point, low toxicity, and excellent solubility in a wide range of solvents.

科学研究应用

氢芳基化和化学合成

该分子已用于超酸中(三氟甲基)乙炔的区域选择性氢芳基化,证明了其在 CF3-取代的 1,1-二芳基乙烯合成中的作用。这个过程具有高度区域选择性,产生 1,1-二芳基-2-三氟甲基乙烯,并且根据后处理条件,产生 3,3,3-三氟-1,1-二芳基丙醇-1。反应机理已通过光谱和理论方法进行了探索,揭示了三氟甲基乙烯阳离子的反应性质和 2,2,2-三氟乙基碳正离子中间体的稳定性 (H. M. H. Alkhafaji 等人,2013 年)。

动力学拆分和对映选择性过程

研究表明,该分子在通过脂肪酶介导的动力学拆分高度立体选择性地获得 1,1,1-三氟-2,3-环氧丙烷中的应用,展示了其在生产对映体纯化合物的潜力。这一拆分过程为后续反应铺平了道路,突出了该分子在立体选择性有机合成中的效用 (M. Shimizu 等人,1996 年)。

亲电三氟甲基硫化

另一项研究将该分子作为亲电三氟甲基硫化反应试剂的一部分,提供了一系列转化为三氟甲基硫代 (SCF3) 化合物的有机化合物。这展示了该分子在促进将三氟甲基硫醇基团引入各种有机底物的修饰中的适应性,扩展了其在氟化化合物合成中的用途 (Zhong Huang 等人,2016 年)。

材料科学和高分子化学

此外,该分子参与了新型聚酰亚胺的合成,该聚酰亚胺衍生自 1,1-双[4-(4'-氨基苯氧基)苯基]-1-[3″,5″-双(三氟甲基)苯基]-2,2,2-三氟乙烷。这项研究强调了其在开发新材料中的重要性,其中将其掺入聚合物中会产生具有出色热稳定性、机械性能和在各种有机溶剂中溶解性的产品 (D. Yin 等人,2005 年)。

属性

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNENKVFMPEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288380 | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

CAS RN |

721-36-8 | |

| Record name | 721-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

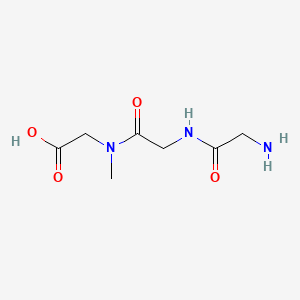

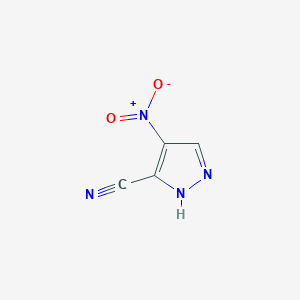

![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)

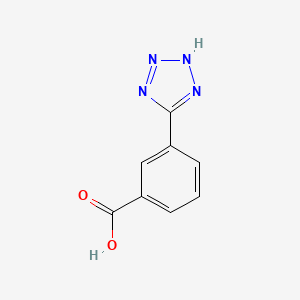

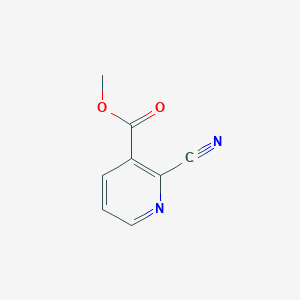

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)

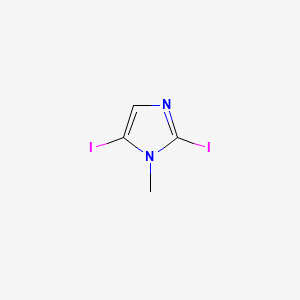

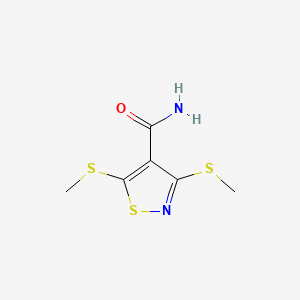

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)